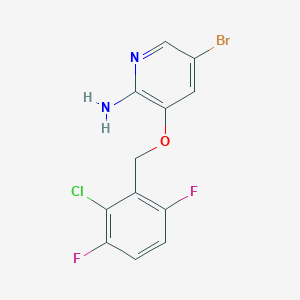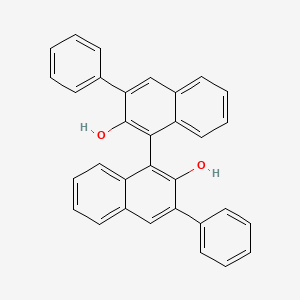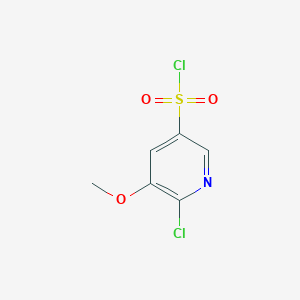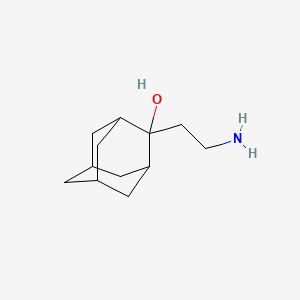
2-(2-Amino-ethyl)-adamantan-2-ol
Vue d'ensemble
Description
2-(2-Amino-ethyl)-adamantan-2-ol, also known as 2-aminoethyladamantane (AEA), is an organic molecule with a unique chemical structure. It is a derivative of adamantane, a saturated hydrocarbon with a four-carbon core. AEA is a lipophilic molecule that is soluble in organic solvents, but not in water. It has a wide range of applications in scientific research, including biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2-(2-Amino-ethyl)-adamantan-2-ol serves as a foundational compound in the synthesis of various chemically significant derivatives. Its structural adaptability enables the creation of compounds with potential biological and industrial applications. For example, the catalytic oxidation of adamantane, a closely related compound, with 2,3,4,5,6-pentafluoroperoxybenzoic acid catalyzed by RuCl3 · 3H2O leads to the formation of adamantane derivatives, highlighting the role of adamantane-based compounds in chemical synthesis and the production of antioxidants and rheological improvers for oils and transmission fluids (Khusnutdinov & Oshnyakova, 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the adamantane framework is crucial for designing compounds with significant biological activities. Adamantane derivatives have been synthesized and evaluated for their potential therapeutic applications, including antiviral activities. For instance, adamantyl-containing β-aminoketones and enaminoketones have been studied for their antiviral properties, illustrating the importance of adamantane derivatives in developing new therapeutic agents (Makarova et al., 2001).
Material Science and Polymer Chemistry
The unique structure of adamantane and its derivatives also finds applications in material science and polymer chemistry. Their incorporation into polymers and other materials can enhance physical properties and lead to innovative material solutions. For example, ethylene and propylene polymerization using catalytic systems modified by adamantane derivatives demonstrates the impact of these compounds on polymer science, affecting polymer molecular weights and properties (Firme, Grafov, & Dias, 2005).
Molecular Docking and Drug Discovery
Theoretical studies and molecular docking have been employed to investigate adamantane derivatives further, providing insights into their potential as drug candidates. Structural analysis and quantum theory of atoms-in-molecules (QTAIM) analysis of adamantane derivatives reveal their interaction mechanisms at the molecular level, which is crucial for designing drugs with specific biological targets (Al-Wahaibi et al., 2018).
Orientations Futures
: Mishima, M., & Sugiyama, K. (2023). Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues. Genes and Environment, 45, 36. Link : “Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues.” Genes and Environment, 45, 36 (2023). : “Designing, synthesis and characterization of 2-aminothiazole-4 …”. BMC Chemistry, 13, 1 (2019). Link
Propriétés
IUPAC Name |
2-(2-aminoethyl)adamantan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c13-2-1-12(14)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,14H,1-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNJWWIJIHTEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-ethyl)-adamantan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



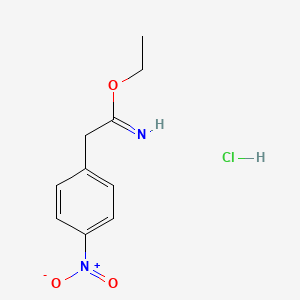

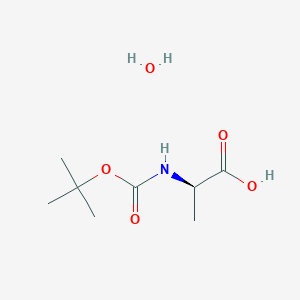
![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
![tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate](/img/structure/B3153306.png)
